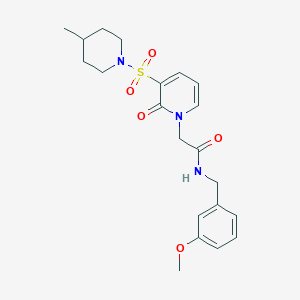
N-(3-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxybenzyl group, a piperidine moiety, and a pyridine derivative. This structural diversity is believed to contribute to its multifaceted biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer types by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which may be mediated through the modulation of pro-inflammatory cytokines and pathways.
- Neuroprotective Activity : Given its piperidine component, there is interest in its potential neuroprotective effects, possibly through the regulation of neurotransmitter systems.
Anticancer Activity
A study published in Phytotherapy Research highlighted that derivatives similar to this compound exhibited significant anticancer activity by promoting apoptosis in cancer cells and inhibiting tumor growth in vivo models .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 10.7 | Caspase activation |
Neuropharmacological Effects
In studies focusing on neuropharmacological applications, compounds with similar structures have been shown to enhance cognitive functions and exhibit protective effects against neurodegenerative diseases. This is potentially linked to their ability to modulate cholinergic and dopaminergic systems.
Case Studies
- Osteoporosis Model : In a study involving ovariectomized mice, a related compound was found to promote bone formation via the Wnt/β-catenin signaling pathway, suggesting that similar derivatives might have implications for treating osteoporosis .
- Inflammatory Models : Another study demonstrated that compounds with structural similarities could significantly reduce inflammation markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-16-8-11-24(12-9-16)30(27,28)19-7-4-10-23(21(19)26)15-20(25)22-14-17-5-3-6-18(13-17)29-2/h3-7,10,13,16H,8-9,11-12,14-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIFOOQYHHMRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













